molecular formula C13H8ClN3O2 B2832626 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1400540-72-8

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2832626
CAS No.: 1400540-72-8
M. Wt: 273.68
InChI Key: ZOJLFUKPFGHKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core fused to a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group. This compound has garnered attention in medicinal chemistry due to the pharmacological versatility of 1,2,4-oxadiazoles, which are known for their bioisosteric properties and metabolic stability . Key physicochemical properties include a molecular weight of 257.68 g/mol (calculated), a purity of ≥97%, and a CAS registry number of 1198475-30-7 .

The 1,2,4-oxadiazole moiety enhances binding affinity to biological targets, while the 2-chlorophenyl group contributes to hydrophobic interactions and π-stacking in receptor pockets. The pyridinone ring provides hydrogen-bonding capabilities, making the compound a candidate for antiviral and anti-inflammatory applications .

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJLFUKPFGHKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the formation of the oxadiazole

Biological Activity

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H7ClN4OC_{10}H_{7}ClN_{4}O, and it features a pyridine ring fused with an oxadiazole moiety. The presence of the chlorophenyl group enhances its lipophilicity and potential binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-715.63
A5490.12 - 2.78
HeLa0.65 - 2.41

The IC50 values indicate that the compound is comparable to established anticancer drugs like Tamoxifen, suggesting a mechanism that may involve apoptosis induction through p53 pathway activation and caspase-3 cleavage in cancer cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of HDAC : The compound acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression related to cell cycle and apoptosis .
  • Targeting Enzymatic Pathways : It has been shown to interact with enzymes such as thymidylate synthase and topoisomerase II, contributing to its cytotoxic effects through the disruption of DNA synthesis and repair mechanisms .
  • Molecular Docking Studies : Computational studies suggest strong hydrophobic interactions between the oxadiazole ring and amino acid residues in target proteins, enhancing binding affinity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Halogen Substituents : The introduction of halogen atoms into the phenyl ring has been shown to modulate activity significantly; for instance, chlorination increases potency against certain cancer cell lines .
  • Pyridine Variants : Altering the pyridine substituents can lead to variations in bioactivity and selectivity for different cancer types .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

  • In Vivo Studies : Animal models treated with derivatives similar to this compound demonstrated reduced tumor growth rates compared to control groups.
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce resistance in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
This compound (Target) 2-Chlorophenyl on oxadiazole 257.68 Predicted antiviral/anti-inflammatory
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 4-Methylphenyl on oxadiazole 237.25 Lower metabolic stability vs. chloro-substituted analogs
5-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 3-Fluoro-4-methoxyphenyl on oxadiazole 291.25 Enhanced CNS penetration due to fluorine
3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyrazine in place of phenyl 243.21 Activity against kinase targets
1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one Benzyl group; dimethyl-oxazole substituent 280.33 Inhibits inflammatory cytokines
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole Chloropyridine; difluoromethoxy-phenyl 323.68 Potent antiviral activity (SARS-CoV-2)

Key Observations from Comparative Studies

Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound improves hydrophobic interactions compared to the 4-methylphenyl analog, which exhibits reduced metabolic stability .

Heterocyclic Variations :

  • Replacement of the phenyl ring with pyrazine (as in 3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one) shifts activity toward kinase inhibition, likely due to altered π-π stacking and hydrogen-bonding patterns .
  • The difluoromethoxy-substituted oxadiazole (CAS 1708250-85-4) shows superior antiviral potency, attributed to the electron-withdrawing effects of fluorine enhancing target binding .

Structural Flexibility and Binding: The benzyl-substituted analog (1-benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one) exhibits anti-inflammatory effects by modulating cytokine release, a property less pronounced in the target compound .

Computational Insights: Noncovalent interaction analysis (NCI) reveals that the 2-chlorophenyl group in the target compound forms stronger van der Waals interactions with protein pockets compared to methyl or methoxy substituents . Multiwfn-based electron localization function (ELF) studies suggest that the oxadiazole ring’s electron-deficient nature enhances binding to viral proteases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one?

  • Methodological Answer : The synthesis typically involves cyclization of amidoxime precursors with activated carbonyl groups. For example, a two-step process may include:

Formation of the oxadiazole ring : Reacting a nitrile derivative with hydroxylamine to form an amidoxime intermediate.

Cyclization : Using reagents like N,NN,N-dimethylformamide (DMF) and bases (e.g., sodium hydroxide or potassium carbonate) to facilitate intramolecular dehydration .

  • Key Considerations : Temperature control (~80–100°C) and stoichiometric ratios are critical to avoid side reactions like over-oxidation.

Q. What characterization techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, particularly the pyridinone and oxadiazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates empirical formula purity (>95% is typical for research-grade material).

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
  • Enzyme Inhibition Studies : Screening against targets like kinases or proteases using fluorescence-based assays .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

  • Methodological Answer :

  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance cyclization efficiency .
  • Green Chemistry : Solvent-free conditions or ionic liquids reduce waste .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields .

Q. How do researchers analyze structure-activity relationships (SAR) with substituent variations?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 5-[3-(3-chlorophenyl)-...] and 5-[3-(4-chlorophenyl)-...]) and compare bioactivity. For example:
Compound SubstituentBiological Activity (IC50_{50}, μM)Target
2-chlorophenyl12.3 (Antimicrobial)Bacterial gyrase
3-chlorophenyl8.7 (Antimicrobial)Same target
4-chlorophenyl22.1 (Anti-inflammatory)COX-2
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity .

Q. How are crystallographic methods applied to resolve structural ambiguities?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the oxadiazole ring’s planarity and dihedral angles with the pyridinone ring are critical for conformational analysis .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps .

Q. How can data contradictions in biological activity between analogs be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent pH, temperature, and cell lines across studies.
  • Substituent Effects : The 2-chlorophenyl group’s steric hindrance may reduce binding compared to 3-chlorophenyl analogs, despite similar electronic profiles .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. What strategies elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • Target Identification :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified proteins.
  • CRISPR-Cas9 Knockout : Validate target relevance by observing loss of compound efficacy in knockout cell lines .
  • Pathway Analysis : RNA sequencing identifies differentially expressed genes post-treatment, highlighting affected pathways (e.g., apoptosis, inflammation) .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity between 2-chlorophenyl and 3-chlorophenyl analogs may arise from:
    • Crystallographic Packing Effects : Differences in solid-state conformation alter solubility and bioavailability .
    • Metabolic Stability : The 2-chlorophenyl group may undergo faster hepatic clearance, reducing in vivo efficacy despite strong in vitro activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.